4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

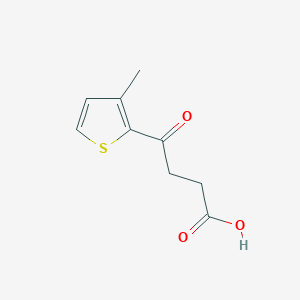

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARYRVRPSBOGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645489 | |

| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39712-64-6 | |

| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-2-thienyl)-4-oxobutyric acid, identified by the CAS number 39712-64-6 , is a fascinating heterocyclic compound that stands at the intersection of aromatic chemistry and functionalized carboxylic acids.[1][2] Its molecular architecture, featuring a substituted thiophene ring linked to a butyric acid chain via a ketone, makes it a molecule of significant interest for synthetic chemists and drug discovery professionals. The thiophene moiety, a well-known bioisostere of the benzene ring, offers a unique electronic and steric profile that is often exploited in the design of novel therapeutic agents.[3] Simultaneously, the butyric acid functional group is a recognized pharmacophore, most notably for its role in the inhibition of histone deacetylases (HDACs).[1][4][5][6][7]

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications as a versatile building block in the development of next-generation therapeutics. While experimental data for certain specific properties of this compound are not widely published, this guide consolidates the available information and provides expert insights based on established chemical principles and data from analogous structures.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 39712-64-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Density | 1.284 g/cm³ | [1][2] |

| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |

| Flash Point | 198.4 °C | [2] |

| Melting Point | Not available | [1][2] |

| Purity (typical) | ≥97.0% | [1][2] |

Synthesis and Mechanism

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[4][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.

The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. This highly electrophilic intermediate is then attacked by the electron-rich 2-methylthiophene ring. The substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effect of the methyl group and the inherent reactivity of the thiophene nucleus. However, acylation at the 2-position of the thiophene ring is also possible, leading to the desired product. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol (Hypothetical)

The following is a plausible, step-by-step protocol for the laboratory-scale synthesis of this compound, based on established methods for Friedel-Crafts acylation.

Materials:

-

2-Methylthiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane.

-

Formation of the Acylium Ion: To the stirred suspension of AlCl₃ in DCM, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C with an ice bath. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of 2-Methylthiophene: Dissolve 2-methylthiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-methylthiophene solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methyl group, and the two methylene groups of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the butyric acid chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Applications in Drug Development

The true potential of this compound lies in its utility as a scaffold for the synthesis of novel drug candidates. The combination of the thiophene ring and the butyric acid moiety presents a compelling starting point for targeting multiple pathways implicated in various diseases.

Thiophene Derivatives as Kinase Inhibitors

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors.[3][8][9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The thiophene core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. By functionalizing the butyric acid chain of this compound, medicinal chemists can introduce various pharmacophores to target specific kinases with high potency and selectivity.

Butyric Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

Butyric acid and its derivatives are well-established inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes and induce apoptosis in cancer cells. The butyric acid moiety of this compound can serve as the zinc-binding group, a key feature of many HDAC inhibitors.

The dual nature of this molecule suggests its potential as a starting point for the development of dual-target inhibitors, which could offer synergistic therapeutic effects and a lower likelihood of drug resistance.

Safety and Handling

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical entity with significant, yet largely untapped, potential in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation, combined with the proven pharmacological relevance of its constituent thiophene and butyric acid motifs, makes it an attractive starting point for the development of novel kinase and HDAC inhibitors. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents for a range of diseases, most notably cancer. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

-

Chemsrc. This compound | CAS#:39712-64-6. Available from: [Link]

- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

- Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Mol Cancer Ther. 2005;4(12):1952-61.

- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2023;15(16):1443-1466.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):9358-9366.

-

PubChem. 4-(Methylthio)-2-oxobutyric acid. Available from: [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

-

FooDB. Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). Available from: [Link]

-

NP-MRD. Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Available from: [Link]

-

Chemsrc. This compound | CAS#:39712-64-6. Available from: [Link]

Sources

- 1. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:39712-64-6 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric acid: Physicochemical Properties, Synthesis, and Analysis

Executive Summary: This technical guide provides a comprehensive overview of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid (CAS No: 39712-64-6), a heterocyclic compound featuring both thiophene and keto-acid functionalities. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and its importance in research and development. A proposed, chemically sound synthesis protocol based on the Friedel-Crafts acylation is presented, alongside a discussion of standard analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who may utilize this compound as a critical intermediate or building block.

Introduction to this compound

This compound is a specialized organic molecule that belongs to the family of thiophene derivatives. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its versatile reactivity. The incorporation of a keto-butyric acid side chain introduces two key functional groups: a ketone and a carboxylic acid. This bifunctional nature makes the compound an attractive precursor for the synthesis of more complex heterocyclic systems, potential ligands for metal coordination, and as a starting material for active pharmaceutical ingredients (APIs). Understanding its core properties, beginning with its precise molecular weight, is the foundational first step for its effective application in any scientific endeavor.

Core Physicochemical Properties

The utility of a chemical compound in a research or industrial setting is dictated by its physical and chemical properties. These data points are crucial for reaction planning, purification, and analytical method development.

Molecular Identity and Weight

The definitive identity of a compound is established by its structure, formula, and unique identifiers. The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry.

Table 1: Key Identifiers and Molecular Weight

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 39712-64-6 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.239 g/mol |[1] |

The molecular formula, C₉H₁₀O₃S, is derived from its constituent atoms: 9 carbon, 10 hydrogen, 3 oxygen, and 1 sulfur. The calculated molecular weight of 198.239 g/mol is a critical parameter for accurately measuring molar quantities for chemical reactions, ensuring optimal yield and purity of subsequent products.

Chemical Structure

The arrangement of atoms and functional groups within the molecule dictates its reactivity and interactions.

Caption: Figure 1: Chemical Structure.

The structure consists of a central thiophene ring substituted at the 2-position with a 4-oxobutyric acid chain and at the 3-position with a methyl group. The key reactive sites include the carboxylic acid proton, the alpha-protons to the ketone, and the thiophene ring itself, which can undergo further electrophilic substitution.

Tabulated Physical Properties

The following physical properties have been reported for this compound.

Table 2: Reported Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.284 g/cm³ | [1][2] |

| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |

| Melting Point | Not Available (N/A) |[1][2] |

Synthesis and Purification

While specific synthesis literature for this exact molecule is sparse, a highly plausible and standard method is the Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride. This reaction is a cornerstone of aromatic chemistry and is widely used to append acyl groups to electron-rich rings like thiophene.

Proposed Synthetic Pathway

The reaction involves the activation of succinic anhydride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 3-methylthiophene ring, preferentially at the C2 position due to the activating and directing effects of the sulfur atom and methyl group. A subsequent hydrolysis step quenches the reaction and protonates the carboxylate to yield the final product.

Caption: Figure 2: Proposed Friedel-Crafts Synthesis Workflow.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations.[3]

Materials:

-

3-Methylthiophene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene under an inert atmosphere (N₂ or Argon).

-

Formation of Reactant Complex: Cool the suspension in an ice bath to 0-5 °C. Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes until a homogenous complex forms.

-

Causality: This pre-complexation step ensures the Lewis acid is readily available to activate the anhydride upon addition of the thiophene substrate.

-

-

Acylation: Add 3-methylthiophene (1.0 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Causality: This hydrolyzes the aluminum complexes, protonates the carboxylate salt, and moves the product into the organic layer while aluminum salts move to the aqueous layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution to extract the acidic product into the aqueous layer.

-

Self-Validation: The product is a carboxylic acid and should be soluble in a basic solution. This step separates it from neutral organic impurities like the solvent.

-

-

Isolation: Acidify the bicarbonate layer with cold, concentrated HCl until precipitation of the product is complete (verify with pH paper). Collect the solid product by vacuum filtration.

-

Drying: Wash the solid with cold water and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. The following are the expected outcomes based on the structure of this compound.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight. The expected exact mass would be used to identify the molecular ion peak. For instance, in Electrospray Ionization (ESI) MS, one would look for the protonated molecule [M+H]⁺ at m/z 199.0423 or the sodium adduct [M+Na]⁺ at m/z 221.0243.

-

¹H NMR Spectroscopy: Proton NMR would confirm the hydrogen framework. Expected signals include: a singlet for the methyl (CH₃) protons, two triplets for the two methylene (CH₂) groups of the butyric acid chain, a broad singlet for the carboxylic acid (COOH) proton, and two doublets in the aromatic region corresponding to the two protons on the thiophene ring.

-

¹³C NMR Spectroscopy: Carbon NMR would show 9 distinct signals corresponding to each unique carbon atom, including signals in the characteristic carbonyl region for the ketone and carboxylic acid carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Expect to see a very broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, and two sharp, strong C=O stretching bands around 1710 cm⁻¹ (acid) and 1680 cm⁻¹ (ketone).

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the initial search. However, based on structurally similar compounds like 4-Oxo-4-(2-thienyl)butyric acid, certain hazards can be anticipated.[4]

-

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Potential Applications and Future Research

The true value of this compound lies in its potential as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: The thiophene nucleus is a cornerstone of many drugs. This compound can serve as a starting point for creating more elaborate molecules through modification of the carboxylic acid (e.g., amidation, esterification) or the ketone (e.g., reduction, condensation reactions).

-

Materials Science: Similar to its phenyl analog, 4-(4-Methylphenyl)-4-oxobutyric acid, which is used as a corrosion inhibitor and a building block for polymetallic complexes, this compound could be explored for similar applications. The sulfur atom of the thiophene ring and the oxygen atoms of the side chain provide multiple coordination sites for binding to metal surfaces or forming novel coordination polymers.

-

Agrochemicals: The derivatization of keto-acids is a common strategy in the development of new herbicides and pesticides.[5] This compound could be a valuable scaffold for creating libraries of new potential agrochemicals.

Future research should focus on the experimental validation of the proposed synthesis, full analytical characterization, and exploration of its derivatization to unlock its full potential in these diverse fields.

References

-

This compound | CAS#:39712-64-6 | Chemsrc. [Link]

-

This compound structure | CAS#:39712-64-6 | Molbase. [Link]

-

4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

-

4-Methylthio-2-oxobutanoate | C5H7O3S- | CID 4584184 - PubChem. [Link]

-

4-(3-methyl-2-thienyl)-2,4-dioxo-butanoic acid - PubChem. [Link]

-

4-(5-METHYLTHIEN-2-YL)-4-OXOBUTANOIC ACID [22988-52-9] | Chemsigma. [Link]

-

4-Methoxy-3-methyl-4-oxobutanoic acid | C6H10O4 | CID 13925570 - PubChem. [Link]

-

Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid | lookchem. [Link]

-

Ethyl 3-methyl-2-oxobutyrate | C7H12O3 | CID 88406 - PubChem. [Link]

-

4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid - Chemical Synthesis Database. [Link]

-

Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. [Link]

Sources

- 1. This compound | CAS#:39712-64-6 | Chemsrc [chemsrc.com]

- 2. 39712-64-6_4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACIDCAS号:39712-64-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Cas 79778-02-2,4-(Methylhydroxyphosphinyl)-2-oxobutyric acid | lookchem [lookchem.com]

"4-(3-Methyl-2-thienyl)-4-oxobutyric acid" chemical structure

An In-Depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketoacid of significant interest to the scientific community. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies, with a particular focus on the Friedel-Crafts acylation pathway. By synthesizing technical data with practical, field-proven insights, this guide serves as a critical resource for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings of its synthesis, provide a robust experimental protocol, and discuss its potential as a versatile scaffold in the discovery of novel therapeutics, drawing parallels with structurally related compounds with established biological activities.

Chemical Identity and Physicochemical Properties

This compound is a derivative of butyric acid featuring a 3-methyl-2-thienyl substituent attached via a ketone functional group. This structure combines the chemical reactivity of a carboxylic acid, a ketone, and an electron-rich thiophene ring, making it a valuable intermediate in organic synthesis.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid

-

CAS Number: 39712-64-6[1]

Chemical Structure

The molecule's architecture is centered around a four-carbon butanoic acid chain. The C4 position is oxidized to a ketone, which serves as the linkage point to the C2 position of a 3-methylthiophene ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. This data is essential for planning reactions, purification, and analytical procedures.

| Property | Value | Reference |

| Molecular Weight | 198.239 g/mol | [1] |

| Density | 1.284 g/cm³ | [1][2] |

| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |

| Purity (Typical) | ≥97.0% | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3]

Core Synthetic Strategy: The Friedel-Crafts Acylation

This method is preferred due to the high reactivity of the electron-rich 3-methylthiophene ring towards electrophiles and the commercial availability of the starting materials: 3-methylthiophene and succinic anhydride. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a potent electrophilic acylium ion intermediate.[3][4]

Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the anhydride C-O bond, forming a highly reactive acylium cation.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position, which is activated by the sulfur atom and the C3-methyl group. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final product.[5]

Sources

- 1. This compound | CAS#:39712-64-6 | Chemsrc [chemsrc.com]

- 2. 39712-64-6_4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACIDCAS号:39712-64-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

"4-(3-Methyl-2-thienyl)-4-oxobutyric acid" physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Authored by: Your Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of This compound . Recognizing that publicly available experimental data for this specific compound is limited, this guide also furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters. This dual approach ensures that researchers not only have access to existing data but are also equipped with the methodologies to generate new, high-quality data in their own laboratories.

The structural information and known physical properties of this compound are fundamental to its application in medicinal chemistry and materials science. As a thiophene derivative, it is part of a class of compounds recognized for their wide range of pharmacological activities.[1] The physicochemical characteristics detailed herein are critical for predicting the compound's behavior in biological systems and for the rational design of future experiments.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of any compound is to establish its precise chemical identity.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 39712-64-6 | [2] |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Synonyms | 4-(3-methylthiophen-2-yl)-4-oxobutanoic acid | [1] |

Physicochemical Properties

The following table summarizes the available physical property data for this compound. It is important to note that some key experimental values, such as the melting point, are not consistently reported in publicly accessible databases.

Table 2: Known Physical Properties

| Property | Value | Notes and Citations |

| Density | 1.284 g/cm³ | Predicted value.[1][2] |

| Boiling Point | 404.4 °C at 760 mmHg | Predicted value.[1][2] |

| Flash Point | 198.4 °C | Predicted value.[1] |

| Melting Point | N/A | Not available in surveyed databases.[1][2][3] An experimental protocol for determination is provided below. |

| Solubility | N/A | Specific solubility data is not available. Thiophene is generally insoluble in water but soluble in most organic solvents.[4] A generalized experimental protocol for determination is provided below. |

| LogP (Octanol-Water Partition Coefficient) | 2.104 | Predicted value, indicating moderate lipophilicity.[1] |

| Refractive Index | 1.565 | Predicted value.[1] |

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the available data, the following sections provide detailed, standardized protocols for determining the melting point and solubility of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate thermoanalytical technique for determining the melting point and heat of fusion of a substance.[5][6]

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 3-10 mg of this compound into a clean aluminum DSC pan.[7]

-

Hermetically seal the pan using a sample press to ensure a closed system, which is particularly important if the sample might decompose or sublime.

-

-

Instrument Calibration and Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.

-

Place the sealed sample pan and an empty, sealed reference pan into their respective positions in the DSC measurement cell.

-

-

Thermal Analysis Program:

-

Set the initial temperature to a point well below the expected melting range (e.g., 25°C) and allow the system to equilibrate.

-

Program a linear heating ramp at a constant rate, typically 10°C/min, to a final temperature significantly above the anticipated melting point (e.g., 200°C).[8] The heating rate can be adjusted to optimize the resolution of the melting peak.[8]

-

Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting transition will appear as an endothermic peak.

-

The melting point is typically reported as the onset temperature of the melting peak, which is the intersection of the baseline with the tangent of the leading edge of the peak.[8]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[9]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvents (e.g., water, ethanol, methanol, acetone, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[10]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

-

Significance of Physical Properties in Drug Development

The physical properties of a compound like this compound are pivotal in the early stages of drug discovery and development.

-

Solubility: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Understanding solubility in various organic solvents is also essential for designing synthetic routes and purification strategies.

-

Melting Point: The melting point is an indicator of the purity and crystalline stability of a compound. A sharp melting point typically signifies a high degree of purity. Polymorphism, the existence of different crystalline forms, can be identified through techniques like DSC and can have significant implications for a drug's stability, solubility, and bioavailability.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This property influences its ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. A balanced LogP is often sought to achieve optimal absorption and distribution.

The synthesis and characterization of thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[11][12] A thorough understanding and experimental determination of the physical properties of novel thiophene compounds are, therefore, indispensable for advancing them through the drug development pipeline.

References

-

Chemsrc. (2024). This compound | CAS#:39712-64-6. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemsrc. (2024). This compound | CAS#:39712-64-6. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2008). Physical Properties of Thiophene Derivatives. Retrieved from [Link]

-

Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). Retrieved from [Link]

-

SlideShare. (n.d.). EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). Retrieved from [Link]

-

cas-msds. (n.d.). This compound structure. Retrieved from [Link]

-

Scribd. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Spectrabase. (n.d.). 4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 4-oxobutyrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS#:39712-64-6 | Chemsrc [chemsrc.com]

- 3. 39712-64-6_4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACIDCAS号:39712-64-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. sfu.ca [sfu.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journalwjarr.com [journalwjarr.com]

- 12. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to Determining the Solubility of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid for Drug Discovery and Development

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility of the compound of interest, 4-(3-Methyl-2-thienyl)-4-oxobutyric acid. Given the critical role of solubility in a compound's lifecycle from early discovery to formulation, this document outlines the theoretical underpinnings and provides detailed, field-proven methodologies for accurate solubility assessment.

Introduction: The Significance of Solubility for this compound

This compound, with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol , is a small organic molecule whose therapeutic potential is intrinsically linked to its physicochemical properties.[1][2] Among these, aqueous solubility is a paramount parameter that dictates its suitability for further development. Low solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, poor bioavailability, and difficulties in formulation, ultimately increasing the time and cost of drug development.[3][4]

This guide will delve into the practical aspects of determining the two key types of aqueous solubility: kinetic and thermodynamic. Understanding both is crucial, as they provide different but complementary insights into the compound's behavior. Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization and pre-formulation studies.[4][5]

Physicochemical Profile of this compound

A preliminary analysis of the structure of this compound suggests it is a weak organic acid due to the presence of a carboxylic acid functional group.[6][7] This characteristic is a key determinant of its solubility behavior, particularly in response to changes in pH. The presence of the thiophene ring and the methyl group contributes to its lipophilicity, which must be balanced against the hydrophilicity of the carboxylic acid and ketone moieties to understand its overall solubility.

| Property | Value | Source |

| Molecular Formula | C9H10O3S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1] |

| Density | 1.284 g/cm³ | [1][2] |

| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |

Theoretical Framework: Understanding Solubility

The solubility of a compound is influenced by its molecular structure and the properties of the solvent.[5] For an ionizable compound like this compound, the pH of the aqueous medium is a critical factor. As a weak acid, its solubility is expected to increase in basic solutions due to the deprotonation of the carboxylic acid group, forming a more water-soluble salt.[8][9] Conversely, in acidic solutions, the equilibrium will shift towards the less soluble, protonated form.

Experimental Determination of Solubility

Two primary methods for determining solubility in a drug discovery setting are the kinetic and thermodynamic solubility assays. The choice between them depends on the stage of research and the required throughput and precision.[4]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10] This method is rapid and well-suited for screening large numbers of compounds in early drug discovery.[3][4] The most common techniques for kinetic solubility determination are nephelometry and direct UV absorption.[5][11]

The following diagram illustrates the general workflow for a kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL of buffer for a 1:100 dilution). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation.

-

Filtration: Filter the contents of each well through a solubility filter plate to remove any precipitated compound.

-

UV Spectrophotometry: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax.

-

Data Analysis: Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in the same buffer/DMSO mixture.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form.[12] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[13][14]

The following diagram outlines the workflow for the shake-flask thermodynamic solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). A minimum of three replicates per pH is recommended.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a syringe filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the pH of the saturated solution after the experiment to ensure it has not changed significantly.[13]

-

Data Reporting: The solubility is reported as the average concentration of the dissolved compound in the saturated solution (e.g., in µg/mL or µM).

Data Interpretation and Expected Outcomes

For this compound, the solubility is expected to be lowest at acidic pH and to increase as the pH becomes more basic, consistent with the behavior of a carboxylic acid. The kinetic solubility value will provide a rapid assessment of its dissolution characteristics from a high-energy, non-crystalline state (from DMSO), while the thermodynamic solubility will define its solubility limit at equilibrium with its solid, crystalline form. A significant difference between the kinetic and thermodynamic solubility may indicate a tendency for the compound to precipitate over time.

Conclusion

Determining the aqueous solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. This guide provides the theoretical basis and detailed, actionable protocols for both kinetic and thermodynamic solubility assays. By applying these methodologies, researchers can generate reliable and reproducible solubility data, enabling informed decisions throughout the drug discovery and development pipeline. The self-validating nature of these protocols, including the use of multiple replicates and pH verification, ensures the trustworthiness of the obtained results.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

University of Colorado Boulder. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemsrc. This compound | CAS#:39712-64-6. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

Sources

- 1. This compound | CAS#:39712-64-6 | Chemsrc [chemsrc.com]

- 2. 39712-64-6_4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACIDCAS号:39712-64-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. csub.edu [csub.edu]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ingentaconnect.com [ingentaconnect.com]

A Spectroscopic Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric acid: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 4-(3-Methyl-2-thienyl)-4-oxobutyric acid . Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond a mere listing of spectral features to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

This compound, with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol , is a bifunctional molecule incorporating a substituted thiophene ring and a keto-acid moiety.[1] The accurate elucidation of its structure is paramount for its application in synthetic chemistry and drug discovery, where precise molecular architecture dictates biological activity and chemical reactivity. Spectroscopic techniques are the cornerstone of such structural determination, each providing a unique piece of the molecular puzzle. This guide will detail the expected spectral characteristics of this compound and provide hypothetical, yet robust, protocols for data acquisition.

Molecular Structure and Logic Flow

To systematically analyze the spectral data, we will dissect the molecule into its constituent parts: the 3-methyl-2-thienyl group and the 4-oxobutyric acid chain. The interplay of these functionalities will be reflected in the spectral data.

Caption: Molecular structure and the workflow for its spectroscopic elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~7.45 | Doublet | 1H | Thienyl H-5 |

| ~6.90 | Doublet | 1H | Thienyl H-4 |

| ~3.20 | Triplet | 2H | -CH₂-CO-Thienyl |

| ~2.80 | Triplet | 2H | -CH₂-COOH |

| ~2.50 | Singlet | 3H | Thienyl -CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show six distinct signals. The carboxylic acid proton is anticipated to be significantly downfield due to deshielding, appearing as a broad singlet. The two protons on the thiophene ring will appear as doublets, with the proton at the 5-position being more deshielded due to its proximity to the sulfur atom and the carbonyl group. The two methylene groups of the butyric acid chain will present as two triplets, a result of coupling with each other. The methylene group adjacent to the ketone will be more downfield than the one adjacent to the carboxylic acid. The methyl group on the thiophene ring is expected to be a singlet in the upfield region.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~142 | Thienyl C-2 |

| ~138 | Thienyl C-3 |

| ~132 | Thienyl C-5 |

| ~126 | Thienyl C-4 |

| ~35 | -CH₂-CO-Thienyl |

| ~28 | -CH₂-COOH |

| ~15 | Thienyl -CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 125 MHz ¹³C NMR frequency (corresponding to a 500 MHz ¹H frequency) is standard.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Set a spectral width of 0-220 ppm to encompass all expected carbon resonances.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, using the CDCl₃ triplet at δ 77.16 ppm for chemical shift referencing.

Interpretation and Rationale:

The ¹³C NMR spectrum should display nine distinct signals. The two carbonyl carbons will be the most downfield, with the ketone carbon typically appearing at a higher chemical shift than the carboxylic acid carbon. The four carbons of the thiophene ring will have characteristic chemical shifts, with the carbons attached to the sulfur and the methyl group being readily assignable. The two methylene carbons and the methyl carbon will appear in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong, Sharp | C=O stretch (Aryl Ketone) |

| ~1520, ~1410 | Medium | C=C stretch (Thiophene Ring) |

| ~1450, ~1380 | Medium | C-H bend (Aliphatic) |

| ~730 | Strong | C-S stretch (Thiophene Ring) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. This method is ideal for solid samples and avoids solvent interference.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Interpretation and Rationale:

The IR spectrum will be dominated by the strong, sharp carbonyl absorptions. The aryl ketone carbonyl stretch is expected at a lower wavenumber (~1670 cm⁻¹) due to conjugation with the thiophene ring. The carboxylic acid carbonyl will appear around 1710 cm⁻¹. A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The presence of the thiophene ring will be confirmed by C=C stretching bands and a C-S stretching vibration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₃H₅O₂]⁺ or [C₅H₅S-CO]⁺ |

| 111 | [M - C₄H₅O₃]⁺ or [C₄H₃S-CH₃]⁺ |

| 97 | [C₄H₃S-CO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes fragmentation, providing valuable structural information.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Interpretation and Rationale:

The mass spectrum should show a molecular ion peak at m/z 198, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A key fragmentation pathway is the alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion of the 3-methyl-2-thienoyl group (m/z 125). Further fragmentation of the thiophene ring and the butyric acid chain will give rise to other characteristic peaks.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-validating system for the structural elucidation of this compound. Each spectroscopic technique offers complementary information that, when integrated, confirms the connectivity and functional groups of the molecule with a high degree of confidence. The protocols and interpretations provided in this guide serve as a robust framework for researchers in the field of chemical synthesis and analysis.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

Sources

Biological activity of thienyl-containing butyric acid derivatives

An In-Depth Technical Guide to the Biological Activity of Thienyl-Containing Butyric Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The convergence of privileged structural motifs in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on one such class: thienyl-containing butyric acid derivatives. By combining the thiophene ring, a versatile bioisostere of benzene, with the butyric acid scaffold, known for its epigenetic regulatory roles, these derivatives emerge as promising candidates for therapeutic development.[1] This document provides a comprehensive overview of their primary biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, grounded in their putative mechanism as histone deacetylase (HDAC) inhibitors. We will explore the causality behind their synthesis and structure-activity relationships (SAR), provide validated experimental protocols for their biological evaluation, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Function

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone in drug design. Its structural and electronic similarity to a phenyl group allows it to act as a bioisostere, often improving pharmacokinetic profiles and enhancing interactions with biological targets.[1] This versatility has led to the incorporation of thienyl groups in a wide array of approved drugs, demonstrating its value in modulating biological activity.

Butyric Acid: An Endogenous Epigenetic Modulator

Butyric acid, a short-chain fatty acid, is a natural product of carbohydrate fermentation in the gut.[2] Beyond its role in gut health, it is a well-documented inhibitor of histone deacetylases (HDACs).[1][3] HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. By inhibiting these enzymes, butyric acid and its derivatives can induce histone hyperacetylation, leading to the transcriptional activation of genes involved in cell differentiation, apoptosis, and growth control, making them a subject of intense study in oncology and for treating genetic disorders.[3][4]

The Thienyl-Butyric Acid Chimera: A Hypothesis for Potentiation

The strategic combination of a thienyl moiety with a butyric acid side chain creates a chemical entity with significant therapeutic potential. The thienyl group can anchor the molecule within the active sites of target enzymes, while the butyric acid portion executes the inhibitory action, for instance, at the catalytic site of HDACs. This guide delves into the multifaceted biological activities that arise from this synergistic pairing.

Core Mechanisms and Biological Activities

The biological effects of thienyl-containing butyric acid derivatives are pleiotropic, stemming from a foundational mechanism of HDAC inhibition that subsequently triggers a cascade of cellular events.

Histone Deacetylase (HDAC) Inhibition

The primary proposed mechanism of action for these compounds is the inhibition of HDAC enzymes.[1][3] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. Thienyl-butyric acid derivatives are thought to mimic the natural substrate of HDACs, with the carboxylic acid group coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones (hyperacetylation), a relaxed chromatin state, and the re-expression of silenced genes, such as tumor suppressor genes.[3][4]

Caption: Proposed mechanism of HDAC inhibition by thienyl-butyric acid derivatives.

Anticancer Activity

A direct consequence of HDAC inhibition is potent anticancer activity. Thienyl-containing derivatives have shown efficacy against a variety of cancer cell lines, including melanoma, pancreatic, breast, and colon cancer.[5] The mechanisms are multifaceted:

-

Induction of Apoptosis: These compounds can trigger programmed cell death. Western blot analyses have shown that treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin.[5]

-

Cell Cycle Arrest: By activating tumor suppressor genes such as p21, these derivatives can halt the cell cycle, preventing cancer cell proliferation.

-

Inhibition of Kinases: Some thienopyrimidine derivatives, which share the thienyl core, have been shown to inhibit critical kinases involved in cancer progression, such as VEGFR-2 and EGFR, by competing for the ATP binding site.[6]

Caption: Simplified apoptosis induction pathway by thienyl-containing derivatives.

Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases. Thiazole and thienopyrimidine derivatives, related to the topic compounds, have demonstrated significant anti-inflammatory properties.[7][8][9] The activity is believed to stem from:

-

Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of nitric oxide (NO), a key inflammatory signaling molecule.[3]

-

Modulation of Cytokine Expression: They can suppress the activation of nuclear factor-κB (NF-κB), a transcription factor that governs the expression of pro-inflammatory cytokines.[3]

-

COX-2 Inhibition: Some derivatives may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation.[10]

Antimicrobial Activity

The thiophene nucleus is a component of several compounds with documented antimicrobial effects.[11] Thienyl-derived heterocycles have shown moderate to good antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans.[12][13] While the exact mechanism for the butyric acid derivatives is still under investigation, it may involve the disruption of bacterial folic acid synthesis or the inhibition of other essential microbial enzymes.[14]

Synthesis and Structure-Activity Relationship (SAR)

A Scalable Synthetic Protocol

A robust and reproducible synthesis is paramount for drug development. A common and scalable two-step pathway to produce 4-(3-thienyl)butyric acid serves as an excellent model.[1]

Step 1: Friedel-Crafts Acylation: Reaction of thiophene with succinic anhydride under Lewis acid catalysis (e.g., AlCl₃) to form the key intermediate, 4-oxo-4-(3-thienyl)butanoic acid. This step is crucial for establishing the desired regiochemistry.[1]

Step 2: Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone functionality in the intermediate to a methylene group, yielding the final 4-(3-thienyl)butyric acid product.[1]

Caption: Scalable two-step synthesis of 4-(3-thienyl)butyric acid.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is key to optimizing lead compounds.

-

Ring Position: The position of the side chain on the thiophene ring is critical. For instance, in benzo[b]thienylallylamine antimycotics, derivatives with the side chain at positions 3, 4, or 7 were found to be bioequivalent to the parent drug, terbinafine.[15] This suggests that specific positions are more favorable for target interaction.

-

Substitution on the Thienyl Ring: Adding substituents to the thiophene ring can dramatically alter activity. Halogen substitution (e.g., chloro, bromo) often enhances potency, likely by modifying the electronic properties of the ring or providing additional interaction points with the target protein.[15][16]

-

Side Chain Modifications: Alterations to the butyric acid chain, such as introducing double bonds or adding functional groups, can influence lipophilicity and metabolic stability, thereby affecting both potency and pharmacokinetic properties.[17]

Field-Proven Experimental Protocols

To ensure reproducibility and validity, standardized assays are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a framework for screening compounds for HDAC inhibitory activity using a commercially available fluorometric assay kit.

-

Preparation: Reconstitute the HDAC enzyme, substrate (a fluorogenic acetylated peptide), and developer according to the manufacturer's instructions. Prepare a serial dilution of the thienyl-butyric acid test compounds (e.g., from 100 µM to 1 nM) in assay buffer.

-

Reaction Setup: In a 96-well microplate, add 50 µL of assay buffer, 5 µL of test compound solution, and 20 µL of the diluted HDAC enzyme. Include a positive control (e.g., Trichostatin A) and a no-enzyme negative control.

-

Initiation: Start the reaction by adding 25 µL of the HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of the developer solution to each well.

-

Measurement: Incubate for an additional 15 minutes at room temperature. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.

Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.[5]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thienyl-butyric acid derivatives (e.g., 0.5 µM to 25 µM) for 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Protocol: Antimicrobial Susceptibility Testing (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

-

Preparation: Prepare a twofold serial dilution of the test compounds in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton for bacteria).[11]

-

Inoculation: Adjust the concentration of the microbial suspension to approximately 10⁶ CFU/mL.[11] Inoculate each well with the microorganism.

-

Controls: Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control (e.g., Ampicillin).

-

Incubation: Incubate the plates at 36-37°C for 24 hours for bacteria or 48 hours for fungi.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Data Presentation and Interpretation

For effective comparison and decision-making, quantitative data should be summarized in a structured format.

Table 1: Representative Biological Activity Profile of Thienyl-Butyric Acid Derivatives

| Compound ID | R¹ Substituent (Thienyl Ring) | R² Substituent (Side Chain) | HDAC1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | S. aureus MIC (µg/mL) |

| TBA-01 | H | -COOH | 8.5 | 15.2 | 25.1 | >64 |

| TBA-02 | 5-Cl | -COOH | 2.1 | 6.8 | 10.5 | 32 |

| TBA-03 | 5-Br | -COOH | 1.9 | 5.4 | 9.8 | 16 |

| TBA-04 | H | -CONH₂ | 12.3 | 22.5 | >50 | >64 |

| TBA-05 | 5-Cl | -CONH₂ | 4.5 | 11.7 | 18.3 | 64 |

Note: Data are hypothetical and for illustrative purposes only, based on established SAR principles.

Interpretation: The illustrative data in Table 1 suggests that halogen substitution at the 5-position of the thiophene ring (TBA-02, TBA-03) significantly enhances potency across all tested activities compared to the unsubstituted parent compound (TBA-01). Furthermore, maintaining the free carboxylic acid on the side chain appears crucial for activity, as converting it to an amide (TBA-04, TBA-05) reduces potency.

Conclusion and Future Perspectives

Thienyl-containing butyric acid derivatives represent a promising class of multi-target agents with significant potential in oncology, inflammatory diseases, and infectious disease control. Their foundational mechanism as HDAC inhibitors provides a strong rationale for their observed pleiotropic effects. The synthetic accessibility and the clear structure-activity relationships offer a robust platform for medicinal chemists to design and optimize next-generation therapeutics.

Future research should focus on elucidating the specific HDAC isozymes targeted by these compounds, exploring their in vivo efficacy and pharmacokinetic profiles in animal models, and expanding the SAR studies to further refine their potency and selectivity. The continued investigation into these synergistic scaffolds holds considerable promise for the development of novel and effective therapeutic agents.

References

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024-03-04).

- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

- Antimicrobial activities of heterocycles derived from thienylchalcones. (2015). Journal of King Saud University - Science.

- Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. (2012-07). Medicinal Chemistry Research.

- Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells.

- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Deriv

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid. Benchchem.

- Synthesis of Carboxylic Acid Derivatives. (2021-03-16). Chemistry LibreTexts.

- Butyric acid: Applications and recent advances in its bioproduction.